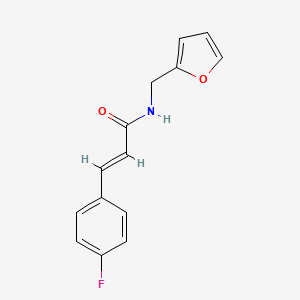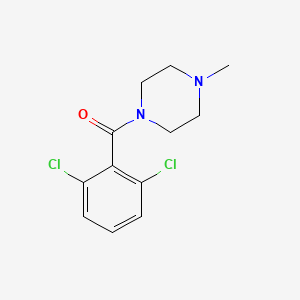
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, commonly known as DMO-CAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMO-CAP belongs to the class of coumarin derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions in drug development.
Mechanism of Action
The mechanism of action of DMO-CAP involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DMO-CAP can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DMO-CAP has been shown to have various biochemical and physiological effects. Studies have shown that DMO-CAP can induce oxidative stress, activate the p53 pathway, and inhibit angiogenesis, which are all mechanisms involved in the inhibition of cancer cell growth. Additionally, DMO-CAP has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of DMO-CAP in lab experiments is its low toxicity profile, making it feasible for further research. Additionally, DMO-CAP can be synthesized in large quantities, making it readily available for further studies. However, one of the limitations of DMO-CAP is its poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are various potential future directions in the development of DMO-CAP as a therapeutic agent. One of the significant directions is the optimization of its pharmacological properties, such as improving its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of DMO-CAP in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of DMO-CAP analogs with improved pharmacological properties could lead to the discovery of more potent and selective therapeutic agents.
Conclusion
In conclusion, DMO-CAP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in drug development. Further studies are needed to investigate the potential of DMO-CAP as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of DMO-CAP involves the reaction of 7-hydroxy-4-propylcoumarin with ethyl 3,3-dimethyl-2-oxobutanoate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure DMO-CAP. The synthesis of DMO-CAP is relatively simple, and the compound can be synthesized in large quantities, making it feasible for further research.
Scientific Research Applications
DMO-CAP has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications of DMO-CAP is in the treatment of cancer. Studies have shown that DMO-CAP can inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer cell lines, including breast, colon, and lung cancer cells.
properties
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-6-7-13-10-17(21)23-15-9-12(2)8-14(18(13)15)22-11-16(20)19(3,4)5/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTUMLFKDPZXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)


![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)




![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)